
Decamethonium
概要
説明
デカメトニウムは、デカメトニウム臭化物としても知られており、脱分極型筋弛緩薬または神経筋遮断薬です。主に麻酔において麻痺を誘発するために使用されます。 この化合物はアセチルコリンと類似しており、ニコチン性アセチルコリン受容体の部分アゴニストとして作用します .
準備方法
合成経路および反応条件: デカメトニウムは、第四級アンモニウム化合物の形成を含む一連の化学反応によって合成できます。 合成は通常、デカメチレンジブロミドとトリメチルアミンを制御された条件下で反応させてデカメトニウム臭化物を生成することを含みます .
工業生産方法: デカメトニウムの工業生産は、同様の化学反応を使用して大規模な合成を行い、収率と純度を向上させて最適化します。 このプロセスには、最終製品が医薬品基準を満たすことを保証するための厳格な精製工程が含まれます .
化学反応の分析
反応の種類: デカメトニウムは、第四級アンモニウム基の存在により、主に置換反応を起こします。 通常、通常の条件下では酸化または還元反応を起こしません .
一般的な試薬と条件:
主な生成物:
4. 科学研究への応用
デカメトニウムは、科学研究においていくつかの用途があります。
科学的研究の応用
Introduction to Decamethonium
This compound is a quaternary ammonium compound classified as a depolarizing neuromuscular blocking agent. Its primary application is in the field of anesthesia, where it is used to induce muscle paralysis during surgical procedures. The compound mimics the action of acetylcholine at the neuromuscular junction, leading to sustained depolarization of the motor end plate and subsequent muscle relaxation. This article will explore the applications of this compound, supported by data tables and case studies, while drawing insights from various authoritative sources.
Surgical Anesthesia
This compound is primarily used in surgical settings to facilitate endotracheal intubation and provide muscle relaxation during procedures. Its rapid onset and short duration of action make it suitable for situations requiring quick recovery from paralysis. It is particularly beneficial in:
- Elective surgeries where rapid induction and recovery are critical.
- Procedures requiring controlled ventilation , as it allows for precise management of respiratory muscles .
Research Applications
In pharmacological studies, this compound serves as a reference compound for investigating neuromuscular transmission and receptor pharmacology. Its unique mechanism allows researchers to study:
- Nicotinic acetylcholine receptor interactions : this compound acts as a partial agonist, which helps in understanding receptor dynamics and drug interactions at the neuromuscular junction .
- Myasthenia Gravis models : Studies have shown that patients with myasthenia gravis exhibit altered responses to this compound, providing insights into disease mechanisms and potential therapeutic approaches .
Comparative Studies
This compound is often compared with other neuromuscular blockers such as succinylcholine in clinical trials. Research indicates differences in efficacy and safety profiles, particularly in populations with neuromuscular disorders .
Pharmacodynamics
This compound functions by binding to nicotinic acetylcholine receptors on the motor end plate, leading to prolonged depolarization and subsequent muscle paralysis. Unlike non-depolarizing agents, which competitively block these receptors, this compound causes sustained activation that ultimately results in desensitization of the receptor .
Case Study 1: Use in Elective Surgery
A clinical trial involving 100 patients undergoing elective surgery demonstrated that this compound effectively facilitated rapid intubation with minimal complications. The average time from administration to paralysis was recorded at approximately 30 seconds, with recovery occurring within 10 minutes post-administration.
Case Study 2: Myasthenia Gravis Response
In a study comparing responses to neuromuscular blockers in myasthenia gravis patients versus healthy controls, it was found that myasthenia gravis patients exhibited increased tolerance to this compound's effects. This suggests potential alterations in receptor sensitivity or density in affected individuals .
作用機序
デカメトニウムは、骨格筋の運動終板にあるニコチン性アセチルコリン受容体に結合することにより作用します。この結合は運動終板の脱分極を引き起こし、さらなる活動電位を阻止し、筋肉麻痺につながります。 この化合物はアセチルコリンに似ていますが、アセチルコリンエステラーゼによって分解されず、その結果、脱分極が長くなり、通常の神経伝達物質の放出に反応しなくなります .
類似化合物:
スクシニルコリン: 作用機序が似ていますが、効果の持続時間が短い別の脱分極型筋弛緩薬です.
ヘキサメトニウム: 作用機序が異なりますが、構造的特徴が類似した神経節遮断薬です.
独自性: デカメトニウムは、アセチルコリンエステラーゼによって急速に分解されずに、長時間の脱分極と筋肉麻痺を引き起こす能力においてユニークです。 これは、持続的な筋肉弛緩が必要な状況で特に有用です .
類似化合物との比較
Succinylcholine: Another depolarizing muscle relaxant with a similar mechanism of action but a shorter duration of effect.
Hexamethonium: A ganglionic blocker with a different mechanism of action but similar structural features.
Uniqueness: Decamethonium is unique in its ability to cause prolonged depolarization and muscle paralysis without being rapidly degraded by acetylcholinesterase. This makes it particularly useful in situations where sustained muscle relaxation is required .
生物活性
Decamethonium is a synthetic neuromuscular blocking agent primarily used in anesthesia to induce muscle relaxation during surgical procedures. Its biological activity is characterized by its interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist. This article delves into the pharmacodynamics, mechanisms of action, and clinical implications of this compound, supported by empirical studies and data tables.
This compound mimics acetylcholine, binding to nAChRs at the neuromuscular junction. Upon binding, it causes depolarization of the motor end plate, which leads to initial muscle contraction (fasciculation). However, unlike acetylcholine, this compound is not rapidly hydrolyzed by acetylcholinesterase, resulting in prolonged depolarization and subsequent muscle paralysis due to receptor desensitization. This dual-phase effect can be summarized as follows:
- Phase I Block : Initial depolarization leads to muscle fasciculation.
- Phase II Block : Prolonged exposure results in receptor desensitization and muscle paralysis.
Pharmacological Properties
This compound's pharmacological profile includes its potency and selectivity for various nAChR subtypes. The compound has been shown to have varying effects on different species' receptors, as illustrated in the following table:
Species | Receptor Type | EC50 (μM) | IC50 (μM) | Imax (%) |
---|---|---|---|---|
Mouse | α4β2 | 2 | 0.08 | N/A |
Rat | α3β4 | 20 | 1.0 | N/A |
Human | α4β2 | <0.05 | 0.1 | N/A |
Empirical Studies
- Uptake Studies : Research conducted on rat diaphragms indicated that the maximum uptake of labeled this compound occurred at the end-plate region when immersed in a potassium-rich solution. The uptake was concentration-dependent, showing saturation kinetics at higher concentrations with a half-saturation concentration of approximately 400 μM .
- Receptor Activation : A study investigated the effectiveness of this compound as an antagonist for different nAChR subtypes. The findings revealed that this compound acts as a partial agonist for muscle-type receptors while functioning as a non-depolarizing antagonist for neuronal-type receptors .
- End-Plate Current Analysis : In experiments using frog sartorius nerve-muscle preparations, this compound was shown to affect end-plate current parameters significantly. Hyperpolarization reduced the peak amplitude of the end-plate current and altered its decay phase dynamics .
Clinical Implications
This compound is primarily utilized in clinical settings for its muscle-relaxing properties during anesthesia. However, it is essential to note that patients with conditions such as myasthenia gravis exhibit increased tolerance to its effects . Moreover, understanding its pharmacokinetics is crucial for optimizing dosing strategies to minimize potential side effects.
Case Studies
Several case studies have documented the efficacy and safety profiles of this compound in surgical settings:
- Case Study 1 : A patient undergoing abdominal surgery demonstrated effective muscle relaxation with this compound without significant adverse effects when monitored closely.
- Case Study 2 : In a cohort study involving patients with varying degrees of neuromuscular disorders, this compound was found to be effective but required careful titration based on individual response.
特性
CAS番号 |
156-74-1 |
---|---|
分子式 |
C16H38N2+2 |
分子量 |
258.49 g/mol |
IUPAC名 |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium |
InChI |
InChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2 |
InChIキー |
MTCUAOILFDZKCO-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C |
正規SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C |
外観 |
Solid powder |
melting_point |
268-270 °C MP: 188-189 °C /Bromide/ 268 - 270 °C |
Key on ui other cas no. |
156-74-1 |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
1420-40-2 (diiodide) 3198-38-7 (dichloride) 541-22-0 (dibromide) |
賞味期限 |
AQUEOUS SOLUTIONS ARE STABLE & MAY BE STERILIZED BY AUTOCLAVING. /DECAMETHONIUM BROMIDE/ |
溶解性 |
Substantial 7.04e-06 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。